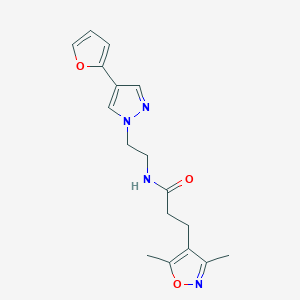
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C18H19N3O3 with a molecular weight of approximately 325.4 g/mol. The structure features an isoxazole ring, a furan ring, and a pyrazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance these effects through synergistic interactions.
| Compound | Activity | Reference |
|---|---|---|
| Isoxazole Derivative | Antibacterial against E. coli and S. aureus | |
| Furan-containing Compounds | Antifungal properties |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
Anticancer Properties
There is emerging evidence that compounds with similar scaffolds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to the observed biological effects.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Study : A study evaluated the antibacterial efficacy of various isoxazole derivatives against common pathogens. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development into therapeutic agents.
- Cancer Research : In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)18-7-8-21-11-14(10-19-21)16-4-3-9-23-16/h3-4,9-11H,5-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMNVYJOJUMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













